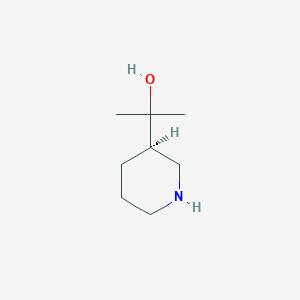

(R)-2-(piperidin-3-yl)propan-2-ol

Description

Importance of Chiral Nitrogen Heterocycles in Synthetic Chemistry

Chiral nitrogen heterocycles are organic compounds containing at least one nitrogen atom within a ring structure and possessing a stereocenter, rendering them non-superimposable on their mirror images. numberanalytics.com This chirality is a fundamental aspect of their chemical and biological properties. numberanalytics.com In synthetic chemistry, these heterocycles are indispensable building blocks due to their widespread presence in natural products, pharmaceuticals, and agrochemicals. numberanalytics.comfrontiersin.org The specific three-dimensional arrangement of atoms in a chiral heterocycle is often crucial for its biological function, as it dictates the molecule's ability to interact with specific protein binding sites. thieme-connect.com

The versatility of nitrogen heterocycles stems from their diverse reactivity, allowing for a wide range of chemical transformations. numberanalytics.com They can serve as intermediates, catalysts, or the final core structure in the synthesis of complex molecules. numberanalytics.com The ability to introduce chirality into these heterocyclic systems provides a powerful tool for chemists to design and create molecules with specific and potent biological activities. thieme-connect.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule drugs contain nitrogen heterocycles, highlighting their immense significance in drug design and development. msesupplies.com

Significance of Piperidine (B6355638) Derivatives as Foundational Scaffolds

Among the various nitrogen heterocycles, the piperidine ring, a six-membered ring with one nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals. nih.govresearchgate.net Piperidine and its derivatives are cornerstones in the synthesis of over 70 commercially available drugs, including several blockbuster medications. arizona.eduelsevier.com This prevalence is due to the piperidine scaffold's ability to impart favorable physicochemical and pharmacokinetic properties to a molecule. thieme-connect.com

The introduction of a piperidine moiety can modulate a compound's solubility, lipophilicity, and metabolic stability, all of which are critical factors in drug development. thieme-connect.com Furthermore, the conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to bind effectively to a wide range of biological targets. Piperidine derivatives have been successfully employed in the development of drugs for a multitude of therapeutic areas. researchgate.net

Overview of Chiral Amino Alcohols and Their Stereochemical Utility

Chiral amino alcohols are organic compounds that contain both an amino group and a hydroxyl group attached to a chiral carbon framework. This class of compounds is of great interest in organic synthesis because the presence of these two functional groups in a specific stereochemical arrangement provides a versatile handle for further chemical modifications. diva-portal.org They are widely used as chiral building blocks, auxiliaries, and ligands in asymmetric synthesis. diva-portal.orgnih.gov

The stereochemistry of chiral amino alcohols is crucial for their application. The relative and absolute configuration of the amino and hydroxyl groups can dramatically influence the outcome of a chemical reaction, leading to the selective formation of one enantiomer over the other. diva-portal.org This stereochemical control is essential in the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. grafiati.com The synthesis of chiral amino alcohols can be achieved through various methods, including the reduction of α-amino ketones or the asymmetric aminohydroxylation of alkenes. frontiersin.org

Contextualizing (R)-2-(piperidin-3-yl)propan-2-ol within the Landscape of Chiral Building Blocks

This compound is a specific chiral piperidine alcohol that serves as a valuable chiral building block in organic synthesis. mdpi.commdpi.com Its structure combines the key features of a chiral piperidine ring and a tertiary alcohol, offering multiple points for chemical diversification. The "(R)" designation specifies the absolute configuration at the chiral center on the piperidine ring, which is a critical determinant of its utility in asymmetric synthesis.

The piperidine ring provides a robust scaffold that can be functionalized at the nitrogen atom or at other positions on the ring. The tertiary alcohol group, in turn, can participate in a variety of chemical reactions, such as esterification or etherification, allowing for the attachment of other molecular fragments. The specific spatial arrangement of the piperidinyl and propan-2-ol moieties in the (R)-enantiomer makes it a unique and valuable tool for constructing complex chiral molecules with potential applications in drug discovery and materials science.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| CAS Number | 252723-21-0 |

| IUPAC Name | (3R)-2-(piperidin-3-yl)propan-2-ol |

| SMILES | CC(C)(O)[C@H]1CCCNC1 |

This table is based on data from available chemical databases. achemblock.com

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, often involving the stereoselective reduction of a corresponding pyridine (B92270) precursor followed by the introduction of the propan-2-ol moiety.

One common approach involves the asymmetric hydrogenation of a substituted pyridine to establish the chiral center on the piperidine ring. For instance, a suitable 3-substituted pyridine can be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand, to selectively produce the (R)-enantiomer of the corresponding piperidine.

Alternatively, a racemic mixture of 2-(piperidin-3-yl)propan-2-ol (B1437969) can be synthesized and then resolved into its individual enantiomers. This can be accomplished through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the desired enantiomer.

A potential synthetic pathway could start from 3-acetylpyridine (B27631). chemicalbook.com This starting material can be reacted with a methyl Grignard reagent (methylmagnesium bromide) or methyllithium (B1224462) to form 2-(pyridin-3-yl)propan-2-ol. chemicalbook.com The subsequent step would involve the asymmetric hydrogenation of the pyridine ring to yield this compound. This hydrogenation is a critical step where the stereochemistry is introduced, and it often requires specialized catalysts and conditions to achieve high enantioselectivity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2-[(3R)-piperidin-3-yl]propan-2-ol |

InChI |

InChI=1S/C8H17NO/c1-8(2,10)7-4-3-5-9-6-7/h7,9-10H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

GWVNRACDDXBNBZ-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)([C@@H]1CCCNC1)O |

Canonical SMILES |

CC(C)(C1CCCNC1)O |

Origin of Product |

United States |

Stereochemical Control and Analysis in the Synthesis of R 2 Piperidin 3 Yl Propan 2 Ol

Enantioselective Control Strategies

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound from achiral or prochiral starting materials, thereby avoiding the need for resolving a racemic mixture. libretexts.org This is often achieved through the use of chiral auxiliaries or catalysts that create a chiral environment, influencing the stereochemical outcome of a reaction. libretexts.org

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is advantageous due to its predictability and applicability to a wide range of substrates. williams.edu

In the context of synthesizing molecules with stereocenters analogous to (R)-2-(piperidin-3-yl)propan-2-ol, chiral auxiliaries such as oxazolidinones have proven effective. williams.edu For instance, an N-acylated oxazolidinone can be deprotonated to form a rigid (Z)-enolate, which is chelated to a metal. williams.edu The bulky group on the oxazolidinone then directs the approach of an electrophile from the less hindered face, leading to a high degree of diastereoselectivity. williams.edu Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product. williams.edu While not directly reporting on this compound, the principles demonstrated with auxiliaries like (R)-piperidin-3-ol for the synthesis of α-hydroxy aldehydes highlight the potential of this strategy. nih.gov

A general scheme for employing a chiral auxiliary is as follows:

Attachment of the chiral auxiliary to a prochiral substrate. sigmaaldrich.com

Diastereoselective reaction to create the new stereocenter. williams.edu

Removal of the chiral auxiliary to yield the enantiomerically enriched product. williams.edu

| Chiral Auxiliary Type | Example | Application |

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylation, aldol (B89426) reactions williams.edu |

| Camphorsultam | (1S)-(+)-Camphor-10-sulfonic acid | Various asymmetric transformations sigmaaldrich.com |

| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation of enolates wikipedia.orgsigmaaldrich.com |

Chiral Catalyst-Mediated Enantioselective Synthesis

The use of chiral catalysts represents a highly efficient approach to enantioselective synthesis, as a small amount of the catalyst can generate a large quantity of the desired enantiomer. libretexts.org This method avoids the stoichiometric use of chiral reagents and the need for attachment and removal of an auxiliary.

Rhodium-catalyzed asymmetric reactions have emerged as a powerful tool for the synthesis of enantioenriched 3-substituted piperidines. organic-chemistry.orgsnnu.edu.cn One notable strategy involves the asymmetric reductive Heck reaction of aryl or vinyl boronic acids with a protected dihydropyridine. organic-chemistry.orgsnnu.edu.cn This reaction, catalyzed by a rhodium complex with a chiral ligand such as (S)-Segphos, can produce 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. organic-chemistry.org Subsequent reduction of the tetrahydropyridine (B1245486) provides access to the desired enantioenriched 3-substituted piperidine (B6355638). organic-chemistry.orgsnnu.edu.cn

Another innovative approach involves the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. nih.gov This method, utilizing a Cu(I)/Fesulphos catalyst system, has been successful in generating axially chiral naphthylpyrroles with high enantioselectivity, demonstrating the potential for creating stereocenters in heterocyclic systems through catalytic means. nih.gov

| Catalyst System | Reaction Type | Key Features |

| [Rh(cod)OH]₂ / (S)-Segphos | Asymmetric Reductive Heck | High yield and enantioselectivity for 3-substituted tetrahydropyridines organic-chemistry.org |

| CuI / Fesulphos | 1,3-Dipolar Cycloaddition | Excellent enantioselectivity for the synthesis of chiral pyrrolidines nih.gov |

Diastereoselective Approaches for Relative Stereocontrol

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters within a molecule. While the primary focus is on the (R) configuration at one center of 2-(piperidin-3-yl)propan-2-ol (B1437969), diastereoselective methods are crucial when multiple stereocenters are present or are being formed.

A substrate-controlled approach has been successfully applied to the synthesis of related piperidine structures, such as 3α,4α-epoxy-5β-pipermethystine. nih.gov In this synthesis, the stereochemistry of the starting material, a carbohydrate-derived dehydropiperidine, dictates the stereochemical outcome of a tandem oxidation reaction, leading to the formation of an epoxy-piperidone with high diastereoselectivity. nih.gov This highlights how existing stereocenters in a molecule can direct the formation of new ones.

Resolution Techniques for Racemic Mixtures

When a chemical synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate them. libretexts.org

Classical Chemical Resolution via Diastereomeric Salt Formation

A widely used and cost-effective method for resolving racemates is through the formation of diastereomeric salts. libretexts.orgbuchler-gmbh.com This process involves reacting the racemic mixture, if it is an acid or a base, with a single enantiomer of a chiral resolving agent. libretexts.orglibretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. libretexts.orglibretexts.org Once separated, the individual diastereomers are treated to regenerate the pure enantiomers of the original compound and the resolving agent. buchler-gmbh.com

For the resolution of a racemic base like 2-(piperidin-3-yl)propan-2-ol, a chiral acid such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid would be used. libretexts.org The choice of resolving agent is critical and often determined empirically to find the one that provides the best separation. libretexts.org

General Procedure for Resolution of a Racemic Base:

The racemic base is reacted with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts. libretexts.org

The diastereomeric salts are separated based on differences in solubility through fractional crystallization. libretexts.orgnih.gov

Each separated diastereomeric salt is then treated with a strong base to liberate the corresponding pure enantiomer of the original base. libretexts.org

| Chiral Resolving Acid | Application |

| (+)-Tartaric Acid | Resolution of racemic bases libretexts.org |

| (-)-Mandelic Acid | Resolution of racemic bases libretexts.orgnih.gov |

| (+)-Camphor-10-sulfonic acid | Resolution of racemic bases libretexts.org |

Enzymatic Kinetic Resolution for Enantiopure Products

Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. nih.gov In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. nih.gov This allows for the separation of the reacted and unreacted enantiomers.

Lipases are a class of enzymes frequently used for the kinetic resolution of alcohols and their esters. mdpi.comresearchgate.net For a racemic alcohol like 2-(piperidin-3-yl)propan-2-ol, a lipase (B570770) could be used to selectively acylate one enantiomer, for example, the (S)-enantiomer. The resulting (S)-ester and the unreacted (R)-alcohol can then be separated. The enantiomeric excess of the products is highly dependent on the choice of enzyme, solvent, and acylating agent. mdpi.com For instance, the kinetic resolution of racemic 1-(2,6-dimethylphenoxy)propan-2-yl acetate (B1210297) using lipase from Pseudomonas fluorescens or Thermomyces lanuginosus yielded both the (R)-alcohol and the remaining (S)-acetate with enantiomeric excesses greater than 99%. mdpi.com While this example does not directly involve 2-(piperidin-3-yl)propan-2-ol, it demonstrates the high efficiency of enzymatic resolutions for structurally related propan-2-ol derivatives. mdpi.com The use of enzymes in aqueous media also aligns with the principles of green chemistry. researchgate.net

| Enzyme | Substrate Type | Transformation |

| Lipase from Pseudomonas fluorescens | Racemic acetates | Hydrolysis mdpi.com |

| Lipase from Thermomyces lanuginosus | Racemic acetates | Hydrolysis mdpi.com |

| Pig liver esterase | Racemic piperidine esters | Hydrolysis nih.gov |

Chromatographic Chiral Separation Methodologies

The separation of enantiomers from a racemic mixture is a crucial step in the production of single-enantiomer drugs. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques widely used for this purpose, employing chiral stationary phases (CSPs) to achieve separation. nih.govgcms.cz

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide array of chiral compounds, including those with piperidine scaffolds. nih.govwindows.net These CSPs, often coated on a silica (B1680970) support, can operate in various modes, including normal phase, reversed-phase, and polar organic mode, offering versatility in method development. windows.netmdpi.com The choice of mobile phase, which can range from hydrocarbon-alcohol mixtures to aqueous-organic solutions, plays a significant role in achieving optimal separation. nih.govmdpi.com For instance, the separation of thirteen different chiral drugs was successfully achieved using cellulose-based columns with a mobile phase consisting of diethylamine (B46881)–n-hexane–isopropanol. nih.gov

The mechanism of chiral recognition on these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. nih.gov The specific nature of these interactions is influenced by the functional groups on both the analyte and the CSP, as well as the composition of the mobile phase.

For piperidine-containing compounds, pre-column derivatization can be employed to enhance chromatographic separation and detection. nih.gov For example, derivatization with a chromophoric agent like para-toluenesulfonyl chloride can be used for compounds that lack a strong UV chromophore, facilitating their analysis by HPLC with UV detection. nih.gov

Methodologies for Stereochemical Assignment and Enantiopurity Determination

Once a chiral separation method is established, it is essential to have reliable techniques for assigning the absolute configuration of the separated enantiomers and for determining the enantiomeric excess (e.e.) of a given sample.

Spectroscopic Methods for Stereochemical Elucidation (e.g., Chiral NMR Spectroscopy, Optical Rotation Analysis)

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR spectroscopy is a powerful tool for discriminating between enantiomers. nih.govnih.gov This technique typically involves the use of a chiral solvating agent or a chiral derivatizing agent to create diastereomeric complexes or derivatives that exhibit distinct NMR spectra. nih.gov For instance, the use of (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been shown to induce enantiomeric discrimination in the ¹H and ¹³C NMR spectra of various piperidines. nih.gov The interaction between the chiral agent and the enantiomers of the analyte leads to differences in the chemical shifts of corresponding protons or carbons, allowing for their differentiation and quantification.

Optical Rotation Analysis: Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. saskoer.cakhanacademy.org The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength of light). saskoer.cagovinfo.gov The specific rotation, [α], is a standardized value used to characterize chiral compounds. An enantiomer that rotates the plane of polarized light to the right is termed dextrorotatory (+), while one that rotates it to the left is levorotatory (-). saskoer.ca A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. saskoer.calibretexts.org By measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess can be determined.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral HPLC and GC are the most widely used and accurate methods for determining the enantiomeric excess of a chiral compound. nih.govgcms.cz These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase, leading to their separation into distinct peaks in the chromatogram. gcms.cz

The enantiomeric excess is calculated from the integrated areas of the two enantiomeric peaks. For example, a simple and robust chiral HPLC method was developed for the estimation of the (S)-isomer in (R)-piperidin-3-amine dihydrochloride. nih.gov This method utilized a Chiralpak AD-H column and a mobile phase of 0.1% diethylamine in ethanol, achieving a resolution of greater than 4.0 between the enantiomers. nih.gov The method was validated according to ICH guidelines, demonstrating its precision, accuracy, and robustness. nih.gov

The choice of the chiral column and the mobile phase is critical for achieving baseline separation of the enantiomers, which is necessary for accurate quantification. nih.govresearchgate.net A screening approach, testing various columns and mobile phase compositions, is often employed to find the optimal conditions for a given analyte. mdpi.comresearchgate.net

X-ray Crystallography for Absolute Configuration Determination of Related Chiral Piperidine Derivatives

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govacs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of the atoms and thus the absolute stereochemistry.

While obtaining suitable crystals of the target compound itself can sometimes be challenging, the absolute configuration can often be determined by analyzing a crystalline derivative. For example, the crystal structures of various chiral piperidine derivatives have been determined, providing valuable insights into their conformational preferences. nih.govrsc.orgmdpi.com For instance, the analysis of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one revealed a chair conformation for the piperidine ring. nih.gov Such studies on related compounds can provide strong evidence for the absolute configuration of this compound, especially when correlated with data from other analytical techniques.

Chemical Reactivity and Transformations of R 2 Piperidin 3 Yl Propan 2 Ol

Reactions Involving the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center, readily participating in various bond-forming reactions. These transformations are fundamental for creating a diverse array of derivatives with modified properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in (R)-2-(piperidin-3-yl)propan-2-ol can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen, typically by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide formed. Common bases include potassium carbonate or triethylamine (B128534), and solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often used. nih.gov These reactions proceed via an SN2 mechanism.

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), to form an amide. These reactions are typically performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the acid byproduct. A specific example is the formation of 1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]ethan-1-one. sigmaaldrich.com

| Reaction Type | Reagent | Product | Typical Conditions |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-(piperidin-3-yl)propan-2-ol | Base (K₂CO₃ or Et₃N), Solvent (ACN or DMF), Room Temp to 70°C |

| N-Acylation | Acetyl Chloride | 1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]ethan-1-one | Base (Pyridine or Et₃N), Solvent (DCM), 0°C to Room Temp |

Formation of Nitrogen-Containing Heterocyclic Derivatives

The bifunctional nature of this compound allows it to serve as a building block for more complex nitrogen-containing heterocyclic systems. Through intramolecular cyclization reactions, new rings can be fused or bridged onto the piperidine core. mdpi.com For this to occur, the tertiary alcohol is typically converted into a leaving group or a reactive electrophile. For instance, treatment with an acid could facilitate an intramolecular aza-Prins cyclization if an appropriate unsaturated moiety is present elsewhere in the molecule. organic-chemistry.org

Another strategy involves a two-step process where the piperidine nitrogen first reacts with a molecule containing a second electrophilic site. Subsequent intramolecular reaction can then lead to the formation of a new bicyclic structure. These complex transformations, such as the Pictet-Spengler reaction or intramolecular Heck reactions on suitably derivatized substrates, can generate novel polycyclic scaffolds. nih.govnih.gov

Strategies for Amine Protecting Groups

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to allow for selective reactions at other parts of the molecule. This is achieved using amine protecting groups. organic-chemistry.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

Two of the most common protecting groups for secondary amines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Boc Protection: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like sodium bicarbonate or triethylamine. organic-chemistry.org The resulting N-Boc carbamate (B1207046) is stable to a wide range of non-acidic conditions. It is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. organic-chemistry.orgchemicalbook.com

Cbz Protection: The Cbz group is installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often in a biphasic Schotten-Baumann reaction or in an organic solvent with a base like sodium bicarbonate. total-synthesis.comijacskros.com The Cbz group is notably stable to both acidic and basic conditions but can be cleanly removed by catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst), a process known as hydrogenolysis. total-synthesis.com

| Protecting Group | Reagent for Protection | Typical Protection Conditions | Reagent for Deprotection |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O) | Strong Acid (e.g., TFA or HCl) |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O) | H₂, Pd/C (Catalytic Hydrogenation) |

Reactions at the Tertiary Alcohol Moiety

The tertiary alcohol of this compound presents its own set of chemical reactivities, although it is generally less reactive than a primary or secondary alcohol due to steric hindrance.

Esterification and Etherification Reactions

Direct esterification of tertiary alcohols with carboxylic acids is often challenging due to steric hindrance and the propensity for elimination reactions under acidic conditions. However, reactions with more reactive acylating agents like acid anhydrides or acid chlorides can proceed, typically in the presence of a non-nucleophilic base. An important related reaction is the formation of carbamates, which are esters of carbamic acid. For example, the synthesis of the drug Solifenacin involves the reaction of a structurally similar tertiary alcohol on a quinuclidine (B89598) ring with an isocyanate equivalent, forming a carbamate linkage.

Etherification of tertiary alcohols via the Williamson ether synthesis (reaction of the corresponding alkoxide with an alkyl halide) is generally not feasible. masterorganicchemistry.comwikipedia.org The strongly basic alkoxide required would preferentially act as a base, leading to elimination of the alkyl halide rather than substitution. masterorganicchemistry.comlibretexts.org

| Reaction Type | Reagent | Product Type | Notes |

| Esterification | Acid Anhydride | Ester | Requires activation; can be catalyzed. |

| Carbamate Formation | Isocyanate or equivalent | Carbamate | A key reaction in the synthesis of related complex molecules. |

| Etherification (Williamson) | Alkyl Halide | Ether | Generally unsuccessful due to competing elimination reaction. masterorganicchemistry.comlibretexts.org |

Selective Oxidation Reactions to Corresponding Carbonyl Compounds

The oxidation of tertiary alcohols is notoriously difficult under standard conditions because it requires the cleavage of a carbon-carbon bond. libretexts.orglibretexts.org Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group in a tertiary alcohol does not have a hydrogen atom that can be readily removed. libretexts.org Therefore, common oxidizing agents like potassium dichromate or chromium trioxide (Jones reagent) typically result in no reaction. libretexts.org

However, under forcing conditions or with specialized reagents, oxidation might be induced, often accompanied by rearrangement or degradation. Reagents such as Dess-Martin periodinane (DMP) are known for their mildness and ability to oxidize sterically hindered alcohols, although their effectiveness on a tertiary alcohol like the one in the title compound would be limited and highly substrate-dependent. wikipedia.orglibretexts.orgorganic-chemistry.org The expected product of such an oxidation would be the corresponding ketone, 1-(piperidin-3-yl)propan-2-one.

Controlled Dehydration Reactions to Form Olefinic Products

The tertiary alcohol of this compound is susceptible to dehydration to form corresponding alkenes. This elimination reaction is typically acid-catalyzed and proceeds through an E1 mechanism. libretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, forming a good leaving group (water). libretexts.org Subsequent departure of the water molecule generates a tertiary carbocation intermediate. A base, which could be the conjugate base of the acid or another alcohol molecule, then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. libretexts.org

Given the structure of this compound, two primary olefinic products can be anticipated from the dehydration reaction, as depicted in the table below. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted, and thus more stable, alkene will be the major product. scienceready.com.au In this case, the formation of the internal alkene is generally favored over the terminal alkene. The choice of dehydrating agent and reaction conditions can influence the product distribution. For instance, treatment with phosphorus oxychloride (POCl₃) in pyridine is a milder method for dehydrating tertiary alcohols and may offer different selectivity. libretexts.org

| Starting Material | Product Name | Product Structure | Reaction Type |

| This compound | (R)-3-(prop-1-en-2-yl)piperidine | (Chemical structure of (R)-3-(prop-1-en-2-yl)piperidine) | Dehydration (Major Product) |

| This compound | (R)-3-isopropylidenepiperidine | (Chemical structure of (R)-3-isopropylidenepiperidine) | Dehydration (Minor Product) |

Reactivity of the Piperidine Ring System

The piperidine ring in this compound is a versatile scaffold for a variety of chemical transformations, including ring-opening, functionalization at other positions, and conversion to different heterocyclic systems.

The cleavage of the carbon-nitrogen bonds within the piperidine ring typically requires significant energy input. researchgate.net However, under certain conditions, such as the use of specific reagents or catalytic systems, ring-opening can be achieved. For instance, the use of tert-butyl nitrite (B80452) (tBuONO) has been shown to promote the selective cleavage of C-C and C-N bonds in N-arylpiperidines under metal-free conditions. nih.govresearchgate.net While this compound is not an N-arylpiperidine, this suggests that nitrosating agents could potentially initiate ring-opening pathways. Theoretical studies on the denitrification of piperidine on catalyst surfaces have also elucidated the high energy barriers associated with direct C-N bond cleavage. researchgate.net

Subsequent transformations of the ring-opened products would depend on the specific fragments generated. These could include the formation of acyclic amino alcohols or other functionalized linear compounds that could serve as precursors for the synthesis of different molecular architectures.

The functionalization of the piperidine ring at positions other than the point of substitution is a key strategy for creating diverse derivatives. researchgate.net Various methods have been developed for the site-selective introduction of new functional groups. nih.gov

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying the piperidine core. nih.gov Catalyst-controlled reactions, for example using rhodium catalysts, can achieve selective functionalization at the C2, C3, or C4 positions. nih.govresearchgate.net The electronic properties of the piperidine ring influence the site-selectivity, with the C2 position being electronically activated and the C3 position being deactivated due to the inductive effect of the nitrogen atom. nih.gov Steric hindrance also plays a crucial role in determining the position of functionalization. researchgate.net

Oxidative Amination: Oxidative amination of non-activated alkenes, catalyzed by complexes of gold(I) or palladium, can lead to the formation of substituted piperidines. mdpi.com

Photoredox Catalysis: Photoredox-catalyzed α-amino C-H arylation has been reported for highly substituted piperidine derivatives, offering a method for introducing aryl groups at the C2 position with high diastereoselectivity. nih.gov

These methodologies could potentially be applied to this compound, likely after protection of the piperidine nitrogen, to generate a library of novel derivatives with substituents at various positions on the ring.

The piperidine ring of this compound can be transformed into other nitrogen-containing heterocyclic systems through ring expansion or ring contraction reactions. wikipedia.org

Ring Contraction: Photomediated ring contraction of α-acylated saturated heterocycles provides a method for converting piperidines into substituted pyrrolidines. nih.gov This process involves a Norrish type II reaction, leading to the formation of a 1,4-diradical intermediate that undergoes C-N bond fragmentation. nih.gov

Ring Expansion: Ring expansion of piperidines to azepanes can be achieved through various synthetic strategies, although specific examples starting from a 3-substituted piperidine like the one are less common. General methods for ring expansion often involve the insertion of a carbon atom into the ring. wikipedia.org

These transformations offer pathways to novel heterocyclic scaffolds derived from the readily available piperidine core.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. organic-chemistry.org this compound, as a secondary amine, can participate as a key building block in several important MCRs.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govyoutube.com In this reaction, this compound would serve as the amine component. The reaction proceeds through the formation of a Schiff base between the aldehyde and the amine, which is then protonated by the carboxylic acid. The resulting iminium ion reacts with the isocyanide, followed by an intramolecular rearrangement to yield a bis-amide product. nih.gov The use of a chiral amine like this compound could introduce stereoselectivity into the Ugi product.

Passerini Reaction: The Passerini three-component reaction involves a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. nih.govorganic-chemistry.org While the classical Passerini reaction does not involve an amine, it is mechanistically related to the Ugi reaction. acs.org The incorporation of this compound would necessitate its involvement in a modified Passerini-type reaction or a subsequent transformation of a Passerini product.

The participation of this compound in MCRs provides a rapid and efficient route to complex molecules with multiple points of diversity, which is highly valuable in medicinal chemistry and drug discovery. nih.gov

Applications of R 2 Piperidin 3 Yl Propan 2 Ol in Asymmetric Organic Synthesis

As a Chiral Building Block for Complex Molecular Architectures

The enantiopure nature of (R)-2-(piperidin-3-yl)propan-2-ol makes it an ideal starting point or intermediate for synthesizing intricate molecular structures where precise three-dimensional arrangement of atoms is crucial. The piperidine (B6355638) ring is a common motif in many biologically active compounds, and starting with a pre-defined stereocenter significantly simplifies complex synthetic routes.

Total Synthesis of Natural Products Featuring Piperidine Scaffolds

The piperidine skeleton is a privileged structure found in a vast number of alkaloids and other natural products. The use of chiral piperidine-based building blocks is a cornerstone of modern synthetic strategies aimed at these targets. While direct synthesis using this compound is not extensively documented in publicly available literature, the synthesis of closely related piperidine alkaloids from similar chiral piperidin-3-ol frameworks highlights its potential.

A notable example is the synthesis of (+)-deoxoprosopinine, a piperidine alkaloid. Research has demonstrated an efficient synthesis of an enantiopure 2,6-disubstituted piperidin-3-ol framework which serves as the key precursor to (+)-deoxoprosopinine. nih.gov This strategy underscores the value of having a chiral piperidin-3-ol core to control the stereochemistry of the final natural product. The synthesis of other alkaloids, such as (-)-deoxoprosophylline (B119986) and various hydroxypipecolic acids, has also been accomplished using chiral building blocks derived from different starting materials, further emphasizing the importance of this class of compounds in natural product synthesis. nih.gov

Table 1: Examples of Natural Products Synthesized from Chiral Piperidine Building Blocks

| Natural Product | Class | Significance | Related Chiral Precursor |

|---|---|---|---|

| (+)-Deoxoprosopinine | Piperidine Alkaloid | Plant-derived alkaloid with various reported biological activities. | Enantiopure 2,6-disubstituted piperidin-3-ol. nih.gov |

| (-)-Anabasine | Piperidine Alkaloid | A toxic alkaloid found in the tree tobacco plant. | Chiral non-racemic bicyclic lactams derived from (R)-phenylglycinol. rsc.org |

| (R)-Coniine | Piperidine Alkaloid | A neurotoxin, famously associated with poison hemlock. | Phenylglycinol-derived δ-lactam. acs.org |

Construction of Diverse Heterocyclic Systems and Novel Compounds

The this compound scaffold is not limited to the synthesis of known natural products. Its functional groups (a secondary amine and a tertiary alcohol) provide reactive handles for further chemical modification, allowing for the construction of a wide range of novel heterocyclic systems. The piperidine ring can be N-alkylated or N-acylated, and the hydroxyl group can be derivatized to introduce new functionalities.

This versatility allows it to serve as a template for creating libraries of enantiopure piperidine-containing derivatives for medicinal chemistry research and drug discovery. researchgate.net The development of general protocols for synthesizing diversely substituted piperidines, such as 2,4,6-trisubstituted variants, showcases the modular approach enabled by such building blocks. By starting with a defined chiral center, chemists can systematically build complexity and generate a matrix of stereoisomers for biological screening.

Precursor for Other Enantiopure Biologically Relevant Chiral Amines and Alcohols

The chiral framework of this compound can be chemically transformed to yield other valuable chiral molecules. The piperidine ring can be opened or modified, and the existing stereocenter can direct the formation of new ones, making it a precursor to other enantiopure amines and alcohols.

For instance, research has shown that the closely related (R)-piperidin-3-ol can function as an effective chiral auxiliary in the stereoselective synthesis of α-hydroxy aldehydes. nih.gov In this role, the chiral piperidine moiety is temporarily incorporated into a molecule to direct a specific stereochemical outcome in a reaction, and is later removed, having fulfilled its purpose. This demonstrates how the inherent chirality of the piperidine scaffold can be transferred to create new, acyclic stereocenters. Furthermore, chiral aminoalcohol-derived lactams have been used to create not only piperidines but also acyclic 5-aminopentanols, showcasing the potential for ring-opening strategies to generate linear chiral building blocks from cyclic precursors. nih.gov

As a Chiral Ligand or Catalyst Component

The combination of a secondary amine and a tertiary alcohol in a fixed, chiral 1,3-relationship makes this compound and its derivatives attractive candidates for use as chiral ligands in metal-catalyzed reactions or as organocatalysts.

Utilization in Metal-Catalyzed Asymmetric Transformations (e.g., Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes)

Chiral β- and γ-amino alcohols are a well-established class of ligands for the enantioselective addition of dialkylzinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. This compound is a γ-amino alcohol (or 1,3-amino alcohol). When complexed with a metal, such as titanium or zinc, the ligand creates a chiral environment around the metal center. This chiral complex then coordinates with the reactants (the aldehyde and the diethylzinc), forcing them into a specific orientation that favors the formation of one enantiomer of the product alcohol over the other.

While studies specifically employing this compound as a ligand are not prominent, extensive research on analogous 1,3-amino alcohol ligands demonstrates the principle and high efficiency of this approach. lookchem.com For example, new chiral amino alcohols have been optimized and used to catalyze the addition of diethylzinc to benzaldehyde, achieving high yields and enantiomeric excesses (ee) up to 95%. rsc.org The success of these related systems strongly suggests the potential of the title compound in similar catalytic applications.

Table 2: Performance of Analogous Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

| Ligand Type | Metal Co-catalyst | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Atropisomeric Amino Alcohol | - | 91-97% | up to 85% | nih.gov |

| Carbohydrate-based Amino Alcohol | Ti(OiPr)₄ | up to 100% | up to 98% | mdpi.com |

| Pinene-derived γ-Amino Alcohol | - | High | Moderate to High | lookchem.com |

This table illustrates the effectiveness of structurally related chiral amino alcohols in a representative asymmetric reaction, highlighting the potential of this compound for similar applications.

Implementation in Organocatalytic Systems for Chiral Induction

Organocatalysis is a field of catalysis that uses small organic molecules, rather than metal-containing complexes, to accelerate chemical reactions. Molecules that contain both a basic site (like the piperidine amine) and an acidic/hydrogen-bond donor site (like the alcohol) are excellent candidates for bifunctional organocatalysts.

This compound possesses these features. The secondary amine can act as a Brønsted base to deprotonate a substrate or as a Lewis base to activate it, while the hydroxyl group can act as a hydrogen-bond donor to orient another substrate and activate it. This dual activation within a single chiral molecule can lead to highly organized transition states and, consequently, high levels of enantioselectivity. While specific applications of this compound as an organocatalyst are not yet widely reported, its structure is analogous to other successful organocatalysts. For example, proline, another secondary amine-containing molecule (with a carboxylic acid instead of an alcohol), is a famed organocatalyst for reactions like aldol (B89426) and Mannich additions. nih.gov The potential for this compound to be used in similar transformations, or as a precursor for more complex organocatalytic scaffolds, remains a promising area for future investigation. nih.gov

Role in the Synthesis of Specific Chiral Scaffolds

The use of this compound as a starting material, catalyst, or intermediate in the construction of chiral quinolizidine (B1214090) scaffolds is not documented in the reviewed scientific literature. Methodologies for synthesizing quinolizidine alkaloids and their derivatives typically employ other well-known precursors and synthetic strategies. No synthetic routes originating from or involving this compound for the formation of the bicyclic quinolizidine core have been published.

While numerous methods exist for the synthesis of various piperidine-based β-amino alcohols, there is no evidence in the scientific literature that this compound is used as a precursor or building block for the synthesis of other, different piperidine-based β-amino alcohols. Synthetic strategies reported for this class of compounds typically start from other materials, such as protected amino acids or other commercially available piperidine derivatives.

Computational and Theoretical Investigations of R 2 Piperidin 3 Yl Propan 2 Ol

Conformational Analysis of the Piperidine (B6355638) Ring System

The piperidine ring, a ubiquitous scaffold in many natural products and pharmaceuticals, adopts a chair conformation similar to cyclohexane. However, unlike its carbocyclic counterpart, the presence of the nitrogen heteroatom introduces two distinct chair conformers: one with the N-H bond in an axial position and the other in an equatorial position. In the parent piperidine, the equatorial conformer is generally more stable. wikipedia.org The conformational landscape becomes more complex with the introduction of substituents, as is the case with (R)-2-(piperidin-3-yl)propan-2-ol. The interplay of steric and stereoelectronic effects governs the preferred conformation of the six-membered ring and the orientation of its substituents.

Ab Initio and Density Functional Theory (DFT) Calculations of Preferred Conformers

For a 3-substituted piperidine such as the title compound, the primary conformational equilibrium involves the chair form with the substituent in either an axial or equatorial position. The large 2-hydroxypropyl group would be expected to strongly favor the equatorial position to minimize steric interactions (A-value). However, the orientation of the N-H proton (axial or equatorial) adds another layer of complexity.

Table 1: Calculated Conformational Preferences of Related Substituted Piperidines

| Compound | Method | Basis Set | Solvent | Most Stable Conformer | ΔG (kcal/mol) | Reference |

| 3-Fluoropiperidine | M06-2X | def2-QZVPP | Chloroform | Axial-F | - | researchgate.netd-nb.info |

| N-Methyl-2-chloropiperidine | RHF | 6-31G(d) | Gas Phase | Equatorial-Me, Axial-Cl | - | osi.lv |

| 2-Methyl-1-phenylpiperidine | DFT | - | Gas Phase | Axial-Me | -1.0 | nih.gov |

Note: This table presents data for related compounds to infer the behavior of this compound due to a lack of direct studies on the title compound.

Computational studies on fluorinated piperidines have revealed that electrostatic and hyperconjugative interactions can sometimes favor an axial substituent, contrary to what would be predicted based on sterics alone. researchgate.netd-nb.inforesearchgate.net For instance, in 3-fluoropiperidine, a strong preference for the axial fluorine conformer is observed and computationally rationalized. researchgate.netd-nb.info In the case of this compound, while the bulky alkyl group is anticipated to be equatorial, DFT calculations would be necessary to definitively determine the most stable arrangement of the N-H proton and the rotational conformers of the 2-hydroxypropyl side chain.

Influence of Substituent Effects on Ring Dynamics and Stereochemistry

In this compound, the 2-hydroxypropyl group at the C3 position is the primary determinant of the ring's stereochemistry. The chair conformation with this bulky group in the equatorial position is expected to be overwhelmingly favored. This fixed orientation, in turn, influences the local environment around the nitrogen atom and the remaining ring protons. The dynamics of the ring, such as the rate of chair-chair interconversion, would be significantly slower compared to unsubstituted piperidine due to the high energetic barrier imposed by forcing the large substituent into an axial position in the transition state.

Stereoelectronic Effects and Chirality

Stereoelectronic effects, which involve the interaction of electron orbitals, are fundamental in determining the structure, stability, and reactivity of molecules like this compound. beilstein-journals.org Hyperconjugation, a key stereoelectronic effect, involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. beilstein-journals.org

Analysis of Stereochemical Induction Mechanisms in Synthetic Pathways

The synthesis of enantiomerically pure this compound relies on stereochemical induction. This can be achieved through various strategies, such as starting from a chiral precursor or employing a chiral catalyst. For instance, a common approach to synthesizing chiral 3-substituted piperidines involves the use of L-glutamic acid as a starting material. niscpr.res.in Another strategy involves the asymmetric functionalization of a tetrahydropyridine (B1245486) precursor. nih.gov

In the context of synthesizing the title compound, if a prochiral precursor like 3-acetylpyridine (B27631) were used, an asymmetric hydrogenation or a stereoselective Grignard addition with a chiral ligand could be employed to establish the (R) stereocenter at the benzylic-like position of the side chain. The stereochemistry of the piperidine ring itself can be controlled through methods like catalytic hydrogenation of a substituted pyridine (B92270) precursor, where the catalyst and conditions dictate the facial selectivity of hydrogen addition.

Computational Prediction of Enantioselectivity in Reactions

Computational chemistry offers powerful tools for predicting and understanding the enantioselectivity of chemical reactions. By modeling the transition states of the competing reaction pathways leading to the (R) and (S) enantiomers, the energy difference (ΔΔG‡) can be calculated. This energy difference is directly related to the enantiomeric excess (ee) of the reaction.

For a reaction producing this compound, such as the asymmetric reduction of a ketone precursor, DFT calculations could be used to model the interaction of the substrate with the chiral catalyst. By analyzing the geometries and energies of the diastereomeric transition states, one can predict which enantiomer will be formed preferentially. These models can elucidate the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that are responsible for the stereochemical outcome. While specific studies on the title compound are lacking, this approach has been successfully applied to a wide range of asymmetric transformations. researchgate.net

Molecular Modeling and Docking Studies

As a chiral building block, this compound is valuable in the synthesis of more complex molecules, particularly pharmaceutical agents. Molecular modeling and docking studies are crucial for understanding how this fragment might interact with biological targets when incorporated into a larger molecule. nih.govnih.gov

For example, if this compound were part of a ligand designed to bind to a protein, docking simulations could predict the preferred binding pose. These simulations place the ligand into the active site of the protein and score the different poses based on a force field that approximates the interaction energies. The piperidine ring can engage in various interactions: the N-H group can act as a hydrogen bond donor, the nitrogen lone pair as a hydrogen bond acceptor, and the hydrocarbon backbone can participate in van der Waals or hydrophobic interactions. The (R)-stereochemistry and the equatorial preference of the 2-hydroxypropyl group create a specific three-dimensional shape that will be critical for complementary binding to a chiral protein pocket. acs.org The hydroxyl group of the side chain can also form a key hydrogen bond with the target protein.

Modeling studies on related piperidine-containing ligands have shown that the conformation of the piperidine ring and the orientation of its substituents are critical for biological activity. nih.govacs.org For instance, in the design of monoamine transporter ligands, the flexibility and positioning of substituents on the piperidine ring were found to be crucial for avoiding unfavorable interactions with the binding site. nih.govacs.org Therefore, the well-defined stereochemistry and conformational preferences of this compound make it a predictable and valuable component in rational drug design.

Theoretical Interactions with Catalytic Active Sites

This compound possesses key structural features that make it a promising candidate as a chiral ligand in asymmetric catalysis. The piperidine ring, the tertiary alcohol, and the defined stereocenter at the 3-position of the piperidine ring are all expected to play crucial roles in its coordination to a metal center and in the subsequent stereochemical control of a reaction.

Theoretical models suggest that the nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group can act as a bidentate ligand, chelating to a metal center. The stereochemistry of the piperidine ring and the bulky propan-2-ol group are critical in creating a specific chiral environment around the catalytic active site. This chiral pocket is essential for discriminating between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer.

Molecular mechanics and DFT calculations on similar chiral amino alcohols and piperidine derivatives have shown that the conformation of the piperidine ring (chair or boat) and the orientation of the substituents significantly influence the stability of the metal-ligand complex and the transition states of the catalyzed reaction. nih.govnih.gov For this compound, the bulky propan-2-ol group is expected to favor a specific orientation to minimize steric hindrance, thereby influencing the facial selectivity of the substrate's approach to the catalyst.

Rational Design of Derivatives for Enhanced Asymmetric Induction

The rational design of derivatives of this compound is a key strategy for optimizing its performance in asymmetric induction. nih.govrsc.org Computational studies can guide the modification of the parent structure to enhance its catalytic activity and enantioselectivity.

Several strategies can be envisioned for the rational design of derivatives:

Modification of the Piperidine Nitrogen: The introduction of various substituents on the piperidine nitrogen can significantly alter the steric and electronic properties of the ligand. For example, attaching bulky alkyl or aryl groups can increase the steric hindrance around the metal center, potentially leading to higher enantioselectivity. thieme-connect.com Electron-withdrawing or electron-donating groups can modulate the electron density on the nitrogen atom, affecting its coordination strength to the metal.

Modification of the Propan-2-ol Group: Altering the substituents on the propan-2-ol moiety can also fine-tune the ligand's properties. Replacing the methyl groups with other alkyl or aryl groups can change the steric bulk and the electronic environment of the hydroxyl group.

Introduction of Additional Functional Groups: The incorporation of other functional groups onto the piperidine ring can provide additional coordination sites or hydrogen bonding capabilities, leading to more rigid and selective catalytic systems.

The goal of these modifications is to create a more effective chiral environment that maximizes the energy difference between the diastereomeric transition states, thereby leading to higher enantiomeric excess in the product. diva-portal.orgnih.gov DFT calculations can be employed to model these derivatives and predict their effectiveness before undertaking their synthesis, saving significant time and resources. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR) for Structural Elucidation

The prediction of spectroscopic properties through computational methods is an invaluable tool for the structural elucidation of newly synthesized compounds. mdpi.comnih.gov For this compound, predicted NMR and IR spectra can provide a benchmark for comparison with experimental data, aiding in its identification and characterization.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the piperidine ring and the propan-2-ol group. The chemical shifts are influenced by the local electronic environment of each proton.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (propan-2-ol) | 1.1 - 1.3 | s (6H) |

| CH (piperidine ring) | 1.4 - 2.0 | m |

| CH₂ (piperidine ring) | 1.5 - 3.2 | m |

| NH (piperidine ring) | Variable | br s |

| OH (propan-2-ol) | Variable | br s |

| Note: These are estimated values based on typical chemical shifts for similar functional groups. docbrown.info |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (propan-2-ol) | 25 - 30 |

| C (quaternary, propan-2-ol) | 70 - 75 |

| CH (piperidine ring, C3) | 40 - 45 |

| CH₂ (piperidine ring) | 25 - 50 |

| Note: These are estimated values based on typical chemical shifts for similar functional groups. docbrown.info |

Predicted IR Spectral Data

The predicted IR spectrum would show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| N-H stretch (amine) | 3200 - 3500 | Moderate, Broad |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-O stretch (alcohol) | 1050 - 1260 | Strong |

| N-H bend (amine) | 1590 - 1650 | Moderate |

| C-N stretch (amine) | 1020 - 1250 | Moderate |

| Note: These are estimated values based on typical vibrational frequencies for these functional groups. docbrown.info |

Future Research Directions for R 2 Piperidin 3 Yl Propan 2 Ol

Development of Novel and Sustainable Synthetic Routes

Future efforts in the synthesis of (R)-2-(piperidin-3-yl)propan-2-ol will likely pivot towards more efficient, environmentally benign, and scalable methodologies. The focus will be on overcoming the limitations of classical multi-step syntheses, which often involve hazardous reagents and generate significant waste. researchgate.netnih.gov

The principles of green chemistry offer a compelling framework for the future synthesis of this compound. unibo.it A key area of exploration is the use of biocatalysis. Chemo-enzymatic strategies, which combine chemical synthesis with enzymatic reactions, have proven highly effective for producing enantiopure chiral alcohols and amines. For instance, lipases have been successfully used for the kinetic resolution of racemic piperidinyl propanol (B110389) derivatives, achieving excellent enantiomeric excess (ee) for both the desired alcohol and the acetylated product. researchgate.net Future research could optimize lipase-catalyzed transesterification or hydrolysis to resolve a racemic precursor of this compound, potentially using greener solvents like ionic liquids to enhance enzyme stability and recyclability. researchgate.net

Another promising avenue is the development of catalytic asymmetric reactions that build the chiral centers directly. This could involve asymmetric hydrogenation of a corresponding pyridine (B92270) precursor or nickel-catalyzed enantioselective cyclization of N-alkynones, which has been shown to produce chiral tertiary alcohols on piperidine (B6355638) rings with high efficiency. organic-chemistry.orgresearchgate.net These methods reduce the need for chiral auxiliaries or stoichiometric chiral reagents, aligning with green chemistry goals.

Table 1: Comparison of Potential Green Synthesis Strategies

| Strategy | Key Features | Potential Advantages | Relevant Research |

| Biocatalytic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity (>99% ee), mild reaction conditions, biodegradable catalysts. | researchgate.net |

| Asymmetric Hydrogenation | Catalytic reduction of a prochiral pyridine or enamine precursor using a chiral metal catalyst. | High atom economy, direct formation of the chiral center. | organic-chemistry.orgmdpi.comnih.gov |

| Catalytic Reductive Cyclization | Intramolecular cyclization of an achiral precursor using a chiral catalyst (e.g., Nickel-based). | Access to complex chiral piperidines from simple starting materials, excellent enantioselectivity. | researchgate.net |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials using non-toxic catalysts and green solvents like water or ethanol. | High efficiency, reduced waste, molecular diversity. | nih.govajchem-a.com |

For industrial viability, scalable and continuous production methods are essential. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to scale up production by simply extending the operation time. acs.orgnih.govacs.org

Recent studies have demonstrated the rapid and highly diastereoselective synthesis of chiral piperidines using continuous flow protocols. organic-chemistry.orgacs.orgthieme-connect.com For example, the reaction of N-sulfinyl-imines with Grignard reagents in a flow reactor can produce functionalized piperidines in minutes with high yields and excellent stereocontrol. acs.org This approach could be adapted for the synthesis of a precursor to this compound, enabling rapid, on-demand, and scalable access to this key intermediate. Future research should focus on designing a multi-step continuous flow process that integrates the key bond-forming reactions and purification steps into a seamless, automated system.

Table 2: Examples of Chiral Piperidine Synthesis in Flow Chemistry

| Reactants | Product Type | Reaction Time | Yield & Selectivity | Reference |

| N-(tert-butylsulfinyl)-bromoimine + Grignard Reagents | α-Chiral Piperidines | < 2 minutes | >80% yield, >90:10 dr | acs.orgnih.gov |

| Dimethyl malonate + Formaldehyde O-benzyl oxime | Piperidone tricarboxylate | Not specified (Flow adaptable) | High yield | tandfonline.com |

Exploration of New Catalytic Applications

The unique structural features of this compound make it and its derivatives prime candidates for development as novel chiral catalysts and ligands in asymmetric synthesis.

Chiral amino alcohols are widely used as ligands for metal catalysts or as organocatalysts themselves. researchgate.net Derivatives of this compound could be synthesized to act as powerful tools in asymmetric catalysis. For example, the piperidine nitrogen and the hydroxyl group can act as a bidentate ligand, chelating to a metal center and creating a well-defined chiral environment for reactions such as asymmetric additions, reductions, or oxidations. Research into chiral pyridinyl alcohols has shown their effectiveness in catalyzing the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net Similarly, derivatives of the title compound could be explored in this context.

Furthermore, the compound could serve as a scaffold for organocatalysts. The secondary amine is a common functional handle in organocatalysis (e.g., in enamine or iminium ion catalysis), while the hydroxyl group can participate in hydrogen bonding to activate substrates. Recent work has shown that chiral N-acyl sulfinamides can be synthesized with high enantioselectivity using catalysts containing a piperidine moiety, highlighting the potential of such scaffolds. acs.org

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form complex products, minimizing waste and operational steps. nih.gov Piperidine itself is often used as a basic organocatalyst in MCRs to produce various heterocyclic structures. nih.govmdpi.com

A significant future direction would be the development of derivatives of this compound as chiral catalysts for asymmetric MCRs. By controlling the stereochemical outcome of the reaction, these catalysts could provide rapid access to libraries of complex, enantiomerically enriched piperidine-containing molecules. rsc.org Such a strategy, inspired by the biosynthesis of piperidine alkaloids, could utilize a chiral catalyst derived from this compound to orchestrate a cascade of bond-forming events, leading to polyfunctional piperidines with multiple stereocenters. rsc.org

Integration into Advanced Material Synthesis and Functional Chemical Entities

The application of chiral building blocks is expanding beyond pharmaceuticals into the realm of materials science. The defined three-dimensional structure of this compound makes it an intriguing candidate for incorporation into advanced functional materials.

Future research could explore its use as a chiral monomer in polymerization reactions. The resulting chiral polymers could have unique properties, such as the ability to selectively recognize other chiral molecules, making them suitable for applications in chiral chromatography, sensors, or asymmetric catalysis.

Additionally, the compound could be used as a building block for creating chiral metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The piperidine nitrogen and hydroxyl group provide ideal coordination sites for binding to metal ions or linking with other organic struts. Such chiral porous materials could be designed for enantioselective separations, heterogeneous asymmetric catalysis, or targeted drug delivery. The introduction of chiral piperidine scaffolds is a known strategy to modulate the physicochemical and pharmacokinetic properties of molecules, a principle that can be extended from drug design to materials science. researchgate.net

Continued Structure-Property Relationship Studies for Ligand and Building Block Optimization

The optimization of this compound as both a ligand for biological targets and a versatile chiral building block in organic synthesis hinges on a systematic exploration of its structure-property relationships (SPR). Such studies involve the synthesis of a library of derivatives where specific parts of the molecule are methodically altered, followed by a thorough evaluation of the resulting changes in biological activity or chemical reactivity.

A primary focus of future SPR studies will likely be the substitution on the piperidine nitrogen. The secondary amine is a key handle for introducing a wide array of functional groups that can modulate the molecule's physicochemical properties, such as polarity, basicity, and steric bulk. These modifications can have a profound impact on how the molecule interacts with biological targets or participates in subsequent chemical transformations. For instance, in the context of ligand design, N-acylation, N-alkylation, or the introduction of aromatic or heteroaromatic moieties can significantly influence binding affinity and selectivity for a given receptor. nih.govnih.gov In a study on 3,5-bis(arylidene)-4-piperidones, N-acryloyl analogues were found to be significantly more cytotoxic than their counterparts with a free N-H, highlighting the impact of N-substitution on biological activity. nih.gov

Furthermore, the stereochemistry of the piperidine ring and the propan-2-ol substituent is crucial for its biological activity and its role as a chiral synthon. mdpi.com The (R)-configuration at the 3-position of the piperidine ring is a fixed chiral center that can be leveraged to achieve stereospecific interactions with chiral biological molecules or to direct the stereochemical outcome of a reaction. Research on other chiral piperidine derivatives has consistently shown that stereochemistry plays a pivotal role in biological recognition and activity. nih.gov

To systematically explore these structure-property relationships, a library of derivatives of this compound could be synthesized. The following table illustrates a hypothetical set of derivatives and the types of data that would be collected to build a comprehensive SPR profile.

| Compound ID | R (Substitution on Piperidine Nitrogen) | Receptor Binding Affinity (Ki, nM) | Synthetic Yield (%) |

| 1 | H (Parent Compound) | 500 | - |

| 2 | -CH₃ | 450 | 95 |

| 3 | -C(O)CH₃ | 300 | 92 |

| 4 | -CH₂Ph | 200 | 88 |

| 5 | -SO₂Ph | 600 | 85 |

| 6 | 4-Fluorobenzyl | 150 | 89 |

| 7 | Pyridin-2-ylmethyl | 100 | 82 |

This table is for illustrative purposes to demonstrate the concept of structure-property relationship studies. The data presented is hypothetical.

The data generated from such studies would be invaluable for several reasons. For ligand optimization, it would allow for the development of pharmacophore models, guiding the design of more potent and selective molecules. For instance, if derivatives with electron-withdrawing groups on an N-aryl substituent show increased activity, this would suggest a specific electronic requirement for the binding pocket.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2-(piperidin-3-yl)propan-2-ol, and how do reaction conditions influence yield and stereochemistry?

- Answer : The synthesis typically involves reducing pyridine derivatives to piperidine analogs. For example, 2-(pyridin-3-yl)propan-2-ol can be reduced using hydrogen gas (H₂) with catalysts like palladium or platinum, or via lithium aluminum hydride (LiAlH₄). Reaction conditions such as solvent polarity (e.g., THF vs. ethanol), temperature (room temp vs. reflux), and catalyst loading critically affect enantiomeric purity and yield. Stereochemical control may require chiral catalysts or resolving agents .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl group at δ 1.2–1.5 ppm, piperidine ring protons at δ 2.5–3.5 ppm).

- IR : Confirms hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and piperidine ring vibrations.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 143.18 for [M+H]⁺) and fragmentation patterns validate molecular weight.

- X-ray Crystallography : Resolves absolute stereochemistry using SHELXL refinement (e.g., Flack parameter analysis) .

Q. What safety protocols should be followed when handling this compound?

- Answer : While specific safety data for this compound is limited, analogs like pyridin-2-ol (GHS Category 2A for eye irritation) suggest stringent precautions:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid aerosol inhalation.

- Storage : Inert atmosphere (N₂/Ar) to prevent oxidation.

- Spill Management : Neutralize with absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the stereochemistry of this compound affect its biological activity?

- Answer : Enantiomers often exhibit divergent binding affinities. For instance, the (R)-configuration may enhance interactions with chiral binding pockets in enzymes or receptors (e.g., neurotransmitter targets). Methods like chiral HPLC or capillary electrophoresis quantify enantiomeric excess, while molecular docking simulations predict binding modes. Comparative studies with (S)-isomers are essential for SAR analysis .

Q. What challenges arise in crystallographic refinement of this compound?

- Answer : Challenges include:

- Disorder : Flexible piperidine rings may require TLS parameter refinement.

- Hydrogen Bonding : Ambiguities in hydroxyl/amine hydrogen positions necessitate difference Fourier maps.

- SHELXL Optimization : Use "ISOR" restraints for thermal motion and "DFIX" for bond-length constraints. High-resolution data (>1.0 Å) improves accuracy .

Q. How can conflicting biological activity data between this compound and analogs be resolved?

- Answer : Systematic approaches include:

- Meta-Analysis : Pool data from PubChem/ECHA to identify trends (e.g., substituent effects on potency).

- Assay Validation : Confirm activity via orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Computational Modeling : MD simulations to assess dynamic binding interactions vs. static docking .

Q. What catalytic systems optimize enantioselective synthesis of this compound?

- Answer :

- Chiral Catalysts : Ru-BINAP complexes for asymmetric hydrogenation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance enantioselectivity.

- Temperature : Lower temps (0–5°C) reduce racemization.

- Monitoring : In-situ FTIR or chiral GC tracks enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.